molecular formula C2H4ClN B8625948 Acetonitrile hydrochloride CAS No. 73233-19-9

Acetonitrile hydrochloride

Cat. No.: B8625948
CAS No.: 73233-19-9
M. Wt: 77.51 g/mol
InChI Key: PWUBONDMIMDOQY-UHFFFAOYSA-N
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Description

Acetonitrile hydrochloride is a chemical compound that appears in scientific literature as part of molecular complexes, such as a 1:1 adduct with hydrogen chloride or in ternary systems with water . These complexes are of interest in specialized chemical research and synthesis. The compound serves as a potential reagent or intermediate in organic synthesis, where its properties may be leveraged in reactions that require a source of hydrochloric acid in conjunction with the solvating properties of a nitrile. Its applications are primarily confined to laboratory-scale research for the development of new synthetic methodologies or for the preparation of other complex molecules. Handling requires appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73233-19-9

Molecular Formula

C2H4ClN

Molecular Weight

77.51 g/mol

IUPAC Name

acetonitrile;hydrochloride

InChI

InChI=1S/C2H3N.ClH/c1-2-3;/h1H3;1H

InChI Key

PWUBONDMIMDOQY-UHFFFAOYSA-N

Canonical SMILES

CC#N.Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Acetonitrile is a critical solvent in the pharmaceutical industry, accounting for over 70% of its global demand. Its properties make it suitable for various applications:

  • Solvent for High-Performance Liquid Chromatography (HPLC) : Acetonitrile is commonly used as a mobile phase in HPLC due to its low viscosity, excellent solvation capabilities, and ability to dissolve a wide range of polar and non-polar compounds. It is essential for achieving high purity in analytical techniques .
  • Manufacturing Processes : It serves as an industrial process solvent in the production of antibiotics and insulin, where high-purity solvents are necessary to ensure product quality .
  • Recovery and Recycling : Recent studies have focused on methods to recover acetonitrile from waste streams through azeotropic distillation, enhancing sustainability within pharmaceutical manufacturing .

Table 1: Key Properties of Acetonitrile

PropertyValue
Boiling Point82 °C
Freezing Point-45.7 °C
Density0.786 g/cm³
Dielectric Constant36.0
Miscibility with WaterCompletely miscible

Organic Synthesis

Acetonitrile plays a pivotal role as a solvent and reagent in organic synthesis:

  • Electrochemical Reactions : It has been increasingly used in electrochemical synthesis due to its ability to facilitate reactions such as cyanomethylation and amidation. Recent advancements highlight its role in synthesizing tetrasubstituted olefins, which are vital intermediates in drug development .
  • Reagent in Chemical Reactions : Acetonitrile can act as an important intermediate in various organic reactions, providing a medium for diverse transformations .

Analytical Chemistry

In analytical chemistry, acetonitrile is favored for its effectiveness in sample preparation and analysis:

  • Mass Spectrometry : Studies have shown that varying the concentration of acetonitrile significantly affects the sensitivity of acylcarnitine measurements during tandem mass spectrometry analyses. A concentration of 70% v/v acetonitrile/water has been identified as optimal for enhancing detection sensitivity .
  • Chromatographic Techniques : Its role as a solvent in chromatography allows for effective separation and analysis of complex mixtures, making it indispensable for both qualitative and quantitative analyses .

Case Study 1: Acylcarnitine Measurement

A study evaluated the impact of acetonitrile concentration on the measurement of acylcarnitines in blood samples using tandem mass spectrometry. The results indicated that increasing the concentration improved detection sensitivity but also introduced artifacts at very high concentrations due to interactions with microtitre plates .

Case Study 2: Recovery from Waste

Research conducted on the recovery of acetonitrile from aqueous waste streams demonstrated that ionic liquid-enhanced azeotropic distillation could effectively reclaim this solvent while addressing environmental concerns associated with its disposal .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Aminoacetonitrile Hydrochloride with structurally or functionally related hydrochloride salts.

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications Hazards
Aminothis compound C₂H₅N₂Cl 6011-14-9 92.5 Pharmaceutical intermediates Severe eye/skin irritation
Acetamidine Hydrochloride C₂H₇N₂Cl 124-42-5 94.5 Organic synthesis (Pinner reaction) Toxic via ingestion/inhalation
2-(Benzylamino)this compound C₉H₁₁N₂Cl N/A 182.5 Drug discovery intermediates Limited data; likely irritant
Methylaminothis compound C₃H₇N₂Cl N/A 106.5 Biochemical research Skin/eye irritation
Aniline Hydrochloride C₆H₈NCl 142-04-1 129.6 Dye synthesis, rubber processing Skin burns, respiratory irritation

Structural and Functional Analysis

Aminothis compound vs. Acetamidine Hydrochloride Structural Difference: Aminoacetonitrile contains a nitrile (-C≡N) and primary amine (-NH₂), whereas acetamidine features an amidine group (-C(=NH)-NH₂). Reactivity: Acetamidine hydrochloride participates in nucleophilic reactions (e.g., Pinner synthesis), while aminothis compound is used in condensation reactions for heterocyclic compounds . Toxicity: Both compounds require stringent handling, but acetamidine’s amidine group confers higher systemic toxicity .

Aminothis compound vs. 2-(Benzylamino)this compound Substituent Effects: The benzyl group in the latter enhances lipophilicity, making it more suitable for crossing biological membranes in drug delivery . Applications: 2-(Benzylamino)acetonitrile derivatives are explored in oncology and neurology, whereas aminoacetonitrile is used in kinase inhibitor synthesis .

Comparison with Aniline Hydrochloride Aromatic vs. Aliphatic: Aniline hydrochloride’s aromatic amine structure makes it a precursor for dyes, contrasting with aminoacetonitrile’s aliphatic nitrile-amine backbone for bioactive molecules. Hazard Profile: Aniline hydrochloride poses higher carcinogenic risks, while aminoacetonitrile’s hazards are primarily acute (irritation) .

Research Findings and Data Gaps

  • Aminothis compound: SDS data emphasize acute hazards but lack chronic toxicity studies (e.g., carcinogenicity or mutagenicity) .
  • 2-(Benzylamino)this compound: Limited public toxicity data necessitate further preclinical evaluations .
  • Solubility: Aminothis compound is presumed water-soluble due to its ionic nature, while acetamidine hydrochloride dissolves in polar solvents like ethanol .

Preparation Methods

Step 1: Condensation Reaction

Ammonium chloride, formaldehyde, acetic acid, and sodium cyanide react under controlled conditions to yield aminoacetonitrile:

Reagents

  • Ammonium chloride (NH₄Cl)

  • Formaldehyde (HCHO, 37% aqueous solution)

  • Acetic acid (CH₃COOH)

  • Sodium cyanide (NaCN, 30–40% aqueous solution)

Procedure

  • NH₄Cl, HCHO, and water are combined in a reactor and cooled to <0°C .

  • NaCN solution is added dropwise until 40–60% of the total volume is delivered.

  • Acetic acid is introduced concurrently with the remaining NaCN solution.

  • The mixture is stirred at <0°C for 1–2 hours , then filtered and centrifuged to isolate aminoacetonitrile.

Key Parameters

  • Molar ratio: NH₄Cl:HCHO:CH₃COOH:NaCN = 1:2:0.7:1.

  • Yield: ~48 g of aminoacetonitrile from 53.5 g NH₄Cl.

Step 2: Salification with HCl

Aminoacetonitrile is treated with a methanolic HCl solution to form the hydrochloride salt:

Reagents

  • Aminoacetonitrile (NH₂CH₂CN)

  • Methanolic HCl (30–50 wt% HCl, ≤1% H₂O)

Procedure

  • Aminoacetonitrile and methanolic HCl are mixed at 45–50°C for 1–2 hours .

  • The solution is cooled to <5°C , filtered, and centrifuged to obtain the hydrochloride salt.

Key Parameters

  • Yield: ~58.8 g of aminothis compound from 48 g aminoacetonitrile.

  • Total molar yield: 63.6% .

Alternative Routes to Acetonitrile Derivatives

While direct synthesis of this compound remains unverified, acetonitrile (CH₃CN) is a well-studied solvent and intermediate. Its industrial production methods provide context for potential hydrochloride formation pathways:

Catalytic Ammoxidation of Hydrocarbons

Acetonitrile is a byproduct of acrylonitrile synthesis via propane or propylene ammoxidation:
C₃H₆ + NH₃ + 1.5 O₂ → CH₂=CHCN + 3 H₂O\text{C₃H₆ + NH₃ + 1.5 O₂ → CH₂=CHCN + 3 H₂O}
Side reactions yield acetonitrile at 500–580°C using Mo-V-W oxide catalysts.

High-Temperature Reactions with Cyanogen

Methane reacts with cyanogen (C₂N₂) or hydrogen cyanide (HCN) at 700–1050°C to form acetonitrile:
CH₄ + C₂N₂ → 2 CH₃CN\text{CH₄ + C₂N₂ → 2 CH₃CN}
CH₄ + HCN → CH₃CN + H₂\text{CH₄ + HCN → CH₃CN + H₂}

Challenges

  • Byproducts like acrylonitrile and hydrocyanic acid complicate purification.

  • Requires costly high-temperature reactors and gas-phase separations.

Q & A

Q. What are the common synthetic routes for producing acetonitrile hydrochloride, and how are reaction conditions optimized?

this compound can be synthesized via condensation reactions involving acetonitrile and hydrochloric acid. For example, analogous methods for related compounds (e.g., acetamidine hydrochloride) involve reacting acetonitrile with methanol in the presence of HCl, followed by ammonia addition to stabilize the product . Optimization includes controlling stoichiometric ratios, reaction temperature (e.g., reflux conditions), and purification steps like crystallization in acetonitrile/petroleum ether mixtures. Reaction progress is monitored via TLC or HPLC .

Q. What are the critical considerations for using this compound as a solvent or mobile phase component in HPLC methods?

this compound’s high polarity and miscibility with aqueous buffers make it suitable for reversed-phase HPLC. Key parameters include:

  • Mobile phase pH : Adjusted to 3.5–4.6 using phosphate buffers or formic acid to enhance peak resolution .
  • Gradient elution : Acetonitrile content (10–95%) is optimized to separate analytes (e.g., pharmaceuticals like levofloxacin or ambroxol hydrochloride) while minimizing run times (<5 minutes) .
  • Detection : UV wavelengths (235–306 nm) or MS/MS are employed for sensitive quantification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors, which may cause dizziness or respiratory irritation .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the thermal and chemical stability of this compound under experimental conditions?

Stability studies involve:

  • Forced degradation : Expose the compound to heat (e.g., 40–85°C), acid/base hydrolysis, or oxidative stress (H₂O₂) to identify degradation products .
  • Analytical monitoring : Use stability-indicating RP-HPLC or UHPLC-TOF-MS to track decomposition (e.g., formation of hydrogen cyanide or nitrogen oxides at high temperatures) .
  • Storage conditions : Store at 4°C in airtight containers to prevent moisture absorption and hydrolysis .

Q. What advanced analytical techniques are effective for impurity profiling of this compound?

  • UHPLC-TOF-MS : Detects trace impurities (e.g., residual solvents or byproducts) with high mass accuracy. A gradient of 0.1% formic acid and acetonitrile resolves up to 15 related substances .
  • Chemometric optimization : Apply factorial designs (e.g., central composite design) to evaluate factors like acetonitrile concentration, buffer pH, and flow rate for robust separation .
  • Validation : Follow ICH guidelines for linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Q. How can Quality by Design (QbD) principles improve method development for this compound analysis?

  • Risk assessment : Identify critical method parameters (e.g., mobile phase composition, column temperature) using failure mode effects analysis (FMEA) .
  • Design of Experiments (DoE) : Use response surface methodology to optimize retention times and resolution. For example, Derringer’s desirability function balances resolution (>2.0) and run time (<5 minutes) .
  • Control strategies : Establish method operable design regions (MODR) to ensure robustness across laboratories .

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